molecular formula C13H17NO5S B5739772 ethyl 3-(4-morpholinylsulfonyl)benzoate

ethyl 3-(4-morpholinylsulfonyl)benzoate

Cat. No.: B5739772
M. Wt: 299.34 g/mol
InChI Key: ZFRGTRQJVGNREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-morpholinylsulfonyl)benzoate, also known as Ebselen, is a small molecule drug that has been extensively studied for its therapeutic potential in various diseases. Ebselen has a unique structure that allows it to interact with multiple targets in the body, making it a promising candidate for drug development.

Scientific Research Applications

Ethyl 3-(4-morpholinylsulfonyl)benzoate has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta in Alzheimer's disease. In infectious diseases research, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

Mechanism of Action

Ethyl 3-(4-morpholinylsulfonyl)benzoate has a unique mechanism of action that allows it to interact with multiple targets in the body. This compound can act as an antioxidant, a glutathione peroxidase mimic, and a protein kinase C inhibitor. This compound can also interact with various enzymes and receptors such as cyclooxygenase-2, lipoxygenase, and NMDA receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, and protecting neurons from damage. This compound has also been shown to have anti-cancer, anti-viral, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 3-(4-morpholinylsulfonyl)benzoate in lab experiments is its unique mechanism of action that allows it to interact with multiple targets in the body. This compound is also relatively easy to synthesize and has been extensively studied for its therapeutic potential in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on ethyl 3-(4-morpholinylsulfonyl)benzoate. One direction is to further investigate its therapeutic potential in various diseases such as cancer, inflammation, neurodegenerative disorders, and infectious diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, future research can focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of ethyl 3-(4-morpholinylsulfonyl)benzoate involves the reaction of 3-bromo-4-morpholinylsulfonylbenzoic acid with ethyl alcohol in the presence of a base. The reaction results in the formation of this compound as a white solid. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.

Properties

IUPAC Name

ethyl 3-morpholin-4-ylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-2-19-13(15)11-4-3-5-12(10-11)20(16,17)14-6-8-18-9-7-14/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRGTRQJVGNREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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